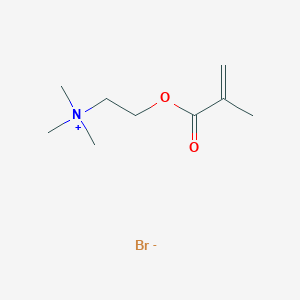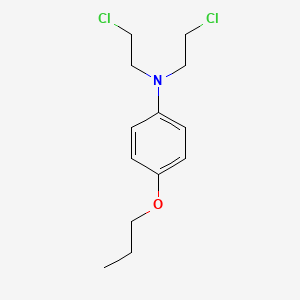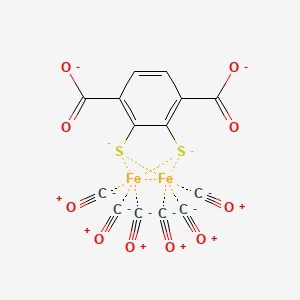![molecular formula C8H9NO2 B13787364 Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
Ethanone, 1-[4-(aminooxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(aminooxy)phenyl]- is a chemical compound with the molecular formula C8H9NO2. It is known for its unique structure, which includes an aminooxy group attached to a phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(aminooxy)phenyl]- typically involves the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(aminooxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(aminooxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(aminooxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(aminooxy)phenyl]- involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-
- 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride
- 1-(4-aminomethyl-phenyl)-pyrrolidin-2-one hydrochloride
Uniqueness
Ethanone, 1-[4-(aminooxy)phenyl]- is unique due to its aminooxy group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-(4-aminooxyphenyl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(11-9)5-3-7/h2-5H,9H2,1H3 |
Clave InChI |
YWGIRRXQOHZIQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


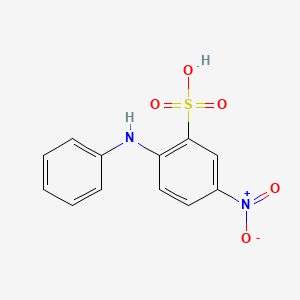
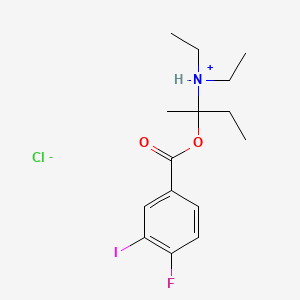
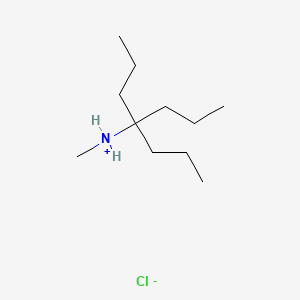
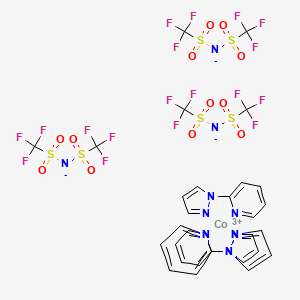
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
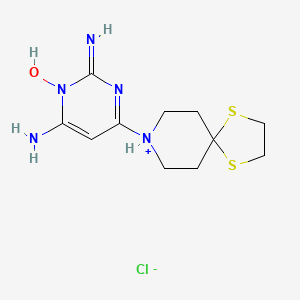
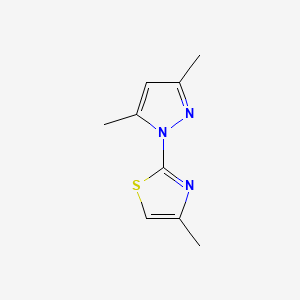
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)

